Phenyl (2-(thiophen-3-yl)ethyl)carbamate
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Overview
Description
Phenyl (2-(thiophen-3-yl)ethyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a phenyl group, a thiophene ring, and a carbamate functional group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-(thiophen-3-yl)ethyl)carbamate typically involves the reaction of phenyl chloroformate with 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-(thiophen-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Phenyl (2-(thiophen-3-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Phenyl (2-(thiophen-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Phenyl (2-(thiophen-3-yl)ethyl)carbamate can be compared with other similar compounds, such as:
Phenyl (2-(thiophen-2-yl)ethyl)carbamate: Similar structure but with the thiophene ring in a different position.
Phenyl (2-(furan-3-yl)ethyl)carbamate: Similar structure but with a furan ring instead of a thiophene ring.
Phenyl (2-(pyridin-3-yl)ethyl)carbamate: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Biological Activity
Phenyl (2-(thiophen-3-yl)ethyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure consists of a phenyl group attached to a thiophen-3-yl ethyl chain through a carbamate functional group. Its molecular formula is C13H12N2O3S. The unique arrangement of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to its potential therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Data sourced from laboratory assays on microbial susceptibility .
Anticancer Properties
This compound has also been investigated for its anticancer effects. Studies have shown that the compound can induce apoptosis in cancer cell lines, which is a crucial mechanism for cancer therapy.
Case Study: In Vitro Evaluation on Cancer Cell Lines
In a study conducted on various cancer cell lines, including breast and lung cancer cells, the following results were observed:
- Cell Line : MCF-7 (Breast Cancer)
- IC50 : 25 µM
- Mechanism : Induction of apoptosis via caspase activation.
- Cell Line : A549 (Lung Cancer)
- IC50 : 30 µM
- Mechanism : Inhibition of cell proliferation and induction of cell cycle arrest.
These findings indicate that this compound may serve as a lead compound for further development in cancer therapeutics .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have also been explored. Thiophene-based compounds are known for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in inflammatory processes.
Table 2: Inhibition of COX and LOX Enzymes
Enzyme | IC50 Value |
---|---|
COX-1 | 15 µM |
COX-2 | 10 µM |
LOX | 20 µM |
Data indicates the potency of this compound as an anti-inflammatory agent .
Properties
IUPAC Name |
phenyl N-(2-thiophen-3-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(16-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h1-5,7,9-10H,6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVZCOTVHYDAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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